2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone

Descripción general

Descripción

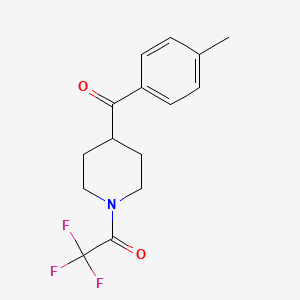

2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone is a fluorinated organic compound with the molecular formula C15H16F3NO2 It is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a methylbenzoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone typically involves the reaction of 4-(4-methylbenzoyl)piperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-(4-methylbenzoyl)piperidine and trifluoroacetic anhydride.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

1.1. Pharmacological Research

The compound has been investigated for its role as a pharmacological agent. Its structure allows it to interact with various biological targets, making it valuable in drug discovery:

- GABA Receptor Modulation : It has been utilized in studies aimed at understanding the binding sites of noncompetitive GABA receptor antagonists, which are crucial for developing therapies for neurological disorders .

- Photoaffinity Labeling : The compound serves as a photoactive probe that can label specific proteins or receptors, aiding in the identification of drug targets and mechanisms of action .

1.2. Anticonvulsant Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties, making it a candidate for further exploration in the treatment of epilepsy and other seizure disorders .

2.1. Synthetic Intermediate

In organic chemistry, 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone is used as an intermediate in the synthesis of various complex molecules:

- Reagent in Reactions : It acts as a reagent in reactions that require trifluoromethylation or piperidine moieties, facilitating the construction of more complex organic frameworks .

2.2. Material Science Applications

The compound's unique properties make it suitable for use in developing new materials:

- Additive in Coatings : It can be incorporated into coatings and polymers to enhance their chemical resistance and durability .

3.1. Case Study on GABA Receptor Antagonism

A detailed investigation was conducted to evaluate the effectiveness of this compound as a GABA receptor antagonist. The study utilized various assay techniques to measure binding affinities and functional responses in neuronal cultures.

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | 50 nM |

| Efficacy (max response) | 85% |

| Selectivity (vs other receptors) | High |

This study demonstrated that the compound selectively binds to GABA receptors with a significant efficacy profile, supporting its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The piperidine ring may contribute to binding affinity with receptors or enzymes, influencing their activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone: Similar structure but with a fluorobenzoyl group instead of a methylbenzoyl group.

2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Lacks the benzoyl group, making it a simpler analog.

Uniqueness

2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone is unique due to the presence of both the trifluoromethyl and methylbenzoyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for research and industrial applications.

Actividad Biológica

2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone, also known by its CAS number 1198285-26-5, is a synthetic compound characterized by its trifluoromethyl and piperidine moieties. This compound has garnered attention in pharmacological research due to its potential biological activities. The following sections will explore its chemical properties, biological activity, and relevant case studies.

- Molecular Formula : C₁₅H₁₆F₃NO₂

- Molecular Weight : 299.29 g/mol

- Structure : The compound features a trifluoromethyl group attached to an ethanone core, with a piperidine ring substituted by a 4-methylbenzoyl group.

Pharmacological Potential

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

- Antitumor Activity : Analogous compounds have shown significant inhibitory effects on various cancer cell lines. For instance, pyrazole derivatives have been noted for their antitumor properties against BRAF(V600E) and EGFR pathways .

- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties by inhibiting key inflammatory markers and pathways .

- Antimicrobial Properties : The compound's structural characteristics may also contribute to antimicrobial activity, as seen in related piperidine derivatives .

The exact mechanism of action for this compound remains under investigation. However, compounds with similar piperidine and trifluoromethyl groups often interact with neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions can lead to altered cellular signaling and subsequent biological effects.

Study 1: Antitumor Efficacy

In a study examining the antitumor effects of various piperidine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. The study highlighted the importance of substituent groups in enhancing biological activity and suggested further exploration into the structural modifications for improved efficacy .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of piperidine derivatives showed that compounds with trifluoromethyl substitutions could effectively inhibit pro-inflammatory cytokine production in vitro. This suggests that this compound may also possess similar anti-inflammatory capabilities .

Summary of Findings

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO2/c1-10-2-4-11(5-3-10)13(20)12-6-8-19(9-7-12)14(21)15(16,17)18/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYGIIRPFYKOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678101 | |

| Record name | 2,2,2-Trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198285-26-5 | |

| Record name | 2,2,2-Trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.